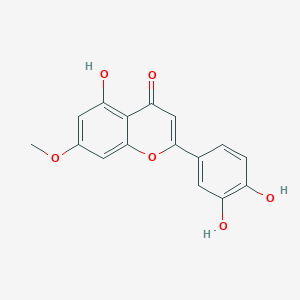

Luteolin 7-methyl ether

Description

7-O-Methylluteolin has been reported in Daphne genkwa, Salvia officinalis, and other organisms with data available.

isolated from leaves of Daphne genkwa

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRSSAVLTCVNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin 7-methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20243-59-8 | |

| Record name | Luteolin 7-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxygenkwanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-METHYLLUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732GA1Z079 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteolin 7-methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

306 - 308 °C | |

| Record name | Luteolin 7-methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Luteolin 7-Methyl Ether: A Technical Guide to its Natural Sources, Biosynthesis, and Therapeutic Potential

Abstract

Luteolin 7-methyl ether, a naturally occurring flavone, is garnering significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of its natural distribution, biosynthetic pathways, and therapeutic promise for researchers, scientists, and professionals in drug development. We will delve into detailed methodologies for its extraction, isolation, and characterization, alongside a comprehensive review of its anti-inflammatory, neuroprotective, and anticancer properties, supported by mechanistic insights.

Introduction: The Rising Profile of a Methylated Flavonoid

Flavonoids, a diverse group of polyphenolic secondary metabolites in plants, are renowned for their broad spectrum of biological activities. Luteolin, a common dietary flavonoid, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer effects.[1] Its methylated derivative, this compound (also known as 7-O-methylluteolin or hydroxygenkwanin), is emerging as a compound of particular interest. The addition of a methyl group at the 7-hydroxyl position can alter the molecule's physicochemical properties, such as lipophilicity, potentially enhancing its bioavailability and therapeutic efficacy. This guide aims to provide a comprehensive technical overview of this compound, from its botanical origins to its potential applications in modern medicine.

Natural Occurrence and Distribution

This compound is not as ubiquitously distributed as its parent compound, luteolin, but has been identified in a variety of plant species, often those with a history of use in traditional medicine. Its presence has been confirmed in the following plants:

-

Wikstroemia ganpi : The aerial parts of this plant are a notable source of this compound.[2][3]

-

Daphne genkwa : Also known as Lilac Daphne, this plant has been a source for the isolation of this compound.

-

Salvia officinalis (Sage): This common culinary and medicinal herb also contains this compound.

-

Avicennia marina (Gray Mangrove): Found in the aerial parts of this mangrove species.[4]

-

Coleus parvifolius : While direct isolation of the aglycone is less documented, its glycosidic form, this compound 5-O-β-d-glucoside, has been reported.

-

Thymus vulgaris (Thyme): Various luteolin derivatives are present in thyme, and while not always explicitly isolated as the 7-methyl ether, its potential presence is suggested by the array of related compounds.

The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Biosynthesis: The Role of O-Methyltransferases

The biosynthesis of this compound from its precursor, luteolin, is a targeted enzymatic process. The key enzymes responsible for this conversion are Flavonoid 7-O-methyltransferases (F7OMTs) . These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C7 position of the flavonoid backbone.

The general mechanism can be summarized as follows:

-

Luteolin as Substrate : The biosynthetic pathway begins with the parent flavonoid, luteolin.

-

Enzymatic Recognition : A specific F7OMT recognizes the luteolin molecule.

-

Methyl Group Transfer : The F7OMT facilitates the transfer of a methyl group from the donor molecule, SAM, to the 7-hydroxyl group of luteolin.

-

Product Formation : This reaction yields this compound and S-adenosyl-L-homocysteine (SAH).

This regiospecific methylation is crucial in diversifying the biological activity of flavonoids within the plant.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of promising pharmacological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In human keratinocytes, it has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Granulocyte-colony stimulating factor (G-CSF), and Granulocyte-macrophage colony-stimulating factor (GM-CSF) induced by TNF-α.[5][6] Furthermore, it can inhibit the expression of IL-4, a key cytokine in allergic inflammation.[5] A significant aspect of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Neuroprotective Effects

The neuroprotective potential of luteolin and its derivatives is an active area of research. Luteolin has been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in the pathogenesis of neurodegenerative diseases.[7][8] While direct studies on the neuroprotective mechanisms of this compound are still emerging, it is plausible that it shares similar protective activities to its parent compound, potentially with enhanced blood-brain barrier permeability due to its increased lipophilicity.

Anticancer Activity

Luteolin has well-documented anticancer properties, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[9] this compound has also demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown activity against human hepatoma HepG2 cells. The anticancer mechanisms are multifaceted and involve the modulation of various signaling pathways, including the PI3K/Akt and STAT3 pathways.[9]

Experimental Protocols: From Plant to Pure Compound

The successful isolation and study of this compound rely on robust and well-defined experimental protocols.

Extraction and Isolation from Natural Sources

The following is a generalized protocol for the extraction and isolation of this compound from plant material, with specific examples from Wikstroemia ganpi and Daphne genkwa.

Protocol 1: Extraction and Fractionation

-

Drying and Grinding : Air-dry the plant material (e.g., aerial parts of W. ganpi or flower buds of D. genkwa) and grind it into a fine powder.

-

Solvent Extraction : Macerate or percolate the powdered plant material with a suitable solvent, typically methanol or ethanol, at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.[2][9]

-

Concentration : Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning : Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate fraction.[2]

Protocol 2: Chromatographic Purification

-

Column Chromatography : Subject the enriched ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or ethyl acetate).[2]

-

High-Performance Liquid Chromatography (HPLC) : Further purify the fractions containing this compound using reversed-phase HPLC (RP-HPLC) with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.[1]

-

High-Speed Counter-Current Chromatography (HSCCC) : For larger-scale purification, HSCCC is an effective technique. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can be employed to separate this compound from other components.

Analytical Characterization

Accurate identification and quantification of this compound are critical for research and development.

Table 1: Analytical Methods for this compound

| Technique | Description | Key Parameters |

| HPLC-UV/DAD | High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection is a standard method for quantification. | Column: C18; Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid; Detection: ~254 nm and ~350 nm.[8] |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry provides high sensitivity and structural information for identification and quantification. | Ionization: Electrospray Ionization (ESI) in negative mode; Transitions: Monitoring specific parent-to-daughter ion transitions for high selectivity.[5] |

| NMR | Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is essential for unambiguous structure elucidation. | Solvent: DMSO-d₆ or CD₃OD; Characteristic shifts for the methoxy group and aromatic protons confirm the structure.[4][10] |

Chemical Synthesis

The total synthesis of this compound provides a reliable source of the pure compound for pharmacological studies and drug development. A common synthetic route involves the following key steps:

-

Starting Materials : Phloroacetophenone and 3,4-dimethoxybenzaldehyde are common starting materials.

-

Chalcone Formation : A Claisen-Schmidt condensation reaction between the acetophenone and benzaldehyde derivatives forms a chalcone intermediate.

-

Cyclization : The chalcone undergoes oxidative cyclization to form the flavone backbone.

-

Demethylation/Protection-Deprotection : Selective demethylation or the use of protecting groups is often necessary to achieve the desired hydroxylation pattern.

More advanced synthetic strategies may employ different coupling reactions and ring-closing methodologies to improve yield and efficiency.[11][12]

Conclusion and Future Directions

This compound is a promising natural product with a well-defined profile of anti-inflammatory activity and emerging evidence for its neuroprotective and anticancer potential. Its presence in several medicinal plants underscores its therapeutic relevance. The methodologies for its extraction, purification, and analysis are well-established, providing a solid foundation for further research.

Future investigations should focus on:

-

In-depth Mechanistic Studies : Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective and anticancer effects.

-

Pharmacokinetic and Bioavailability Studies : Evaluating how the 7-methoxy group influences its absorption, distribution, metabolism, and excretion (ADME) profile compared to luteolin.

-

Preclinical and Clinical Trials : Conducting rigorous preclinical and, eventually, clinical studies to validate its therapeutic efficacy and safety in relevant disease models.

-

Synthetic Analogue Development : Designing and synthesizing novel derivatives of this compound with improved potency and drug-like properties.

The continued exploration of this compound holds significant promise for the development of new therapeutic agents for a range of human diseases.

References

-

7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions. (n.d.). National Institutes of Health. [Link]

-

Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (2021). MDPI. [Link]

-

New flavonoids from Avicennia marina. (2000). PubMed. [Link]

-

Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. (2019). PubMed. [Link]

-

This compound | C16H12O6. (n.d.). PubChem. [Link]

-

Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. (n.d.). ACTA BIOLOGICA CRACOVIENSIA Series Botanica. [Link]

-

Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. (n.d.). PubMed Central. [Link]

-

preparative isolation and purification of four flavonoids from daphne genkwa sieb. et zucc. by. (n.d.). SciSpace. [Link]

-

[Studies on chemical constituents of Daphne genkwa]. (n.d.). ResearchGate. [Link]

-

Predicted LC-MS/MS Spectrum - 20V, Negative (FDB016361). (n.d.). FooDB. [Link]

-

Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (2021). PubMed Central. [Link]

-

Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. (n.d.). PubMed Central. [Link]

-

(PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. (2021). ResearchGate. [Link]

-

Isolation of flavonoids, a biscoumarin and an amide from the flower buds of Daphne genkwa and the evaluation of their anti-compl. (2006). Ovid. [Link]

-

Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. (n.d.). Oriental Journal of Chemistry. [Link]

-

Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. (2020). ResearchGate. [Link]

-

Isolation and Cytotoxicity of Flavonoids from Daphnis Genkwae Flos. (n.d.). [Link]

-

Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (n.d.). MDPI. [Link]

-

Analytical determinations of luteolin. (n.d.). CONICET. [Link]

-

HPLC method for simultaneous quantitation of Luteolin and Quercitin from plant powder of Acacia Catechu and Inula Viscosa. (n.d.). Der Pharma Chemica. [Link]

-

new synthesis of 5 ,7- dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. (2018). ResearchGate. [Link]

-

Effect of this compound (4) on the expressions of... (n.d.). ResearchGate. [Link]

-

HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic acid in Dry Extract of Paronychia argent. (n.d.). ResearchGate. [Link]

-

Isolation and Identification of 5,3',4'-Trihydroxy-7-methoxyflavanone from Artemisia sphaerocephala Kraschen | Request PDF. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. abcbot.pl [abcbot.pl]

- 6. Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ovid.com [ovid.com]

- 10. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthetic Pathway of Luteolin 7-methyl ether in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-methyl ether, a methoxylated flavone, is a plant secondary metabolite of significant interest due to its diverse pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering and drug development applications. This technical guide provides an in-depth exploration of the enzymatic pathway leading to the formation of this compound in plants. We will dissect the general flavonoid pathway that synthesizes the precursor, luteolin, and focus on the specific, regioselective O-methylation step catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Furthermore, this guide details the regulatory mechanisms governing this pathway and provides robust, field-proven experimental protocols for its investigation, including in vitro enzyme characterization, gene expression analysis, and metabolite profiling.

Introduction: The Significance of this compound

This compound, also known as 7-O-methylluteolin or hydroxygenkwanin, is a naturally occurring flavonoid characterized by a C6-C3-C6 carbon skeleton with a methyl group at the 7-hydroxyl position.[1][2] Flavonoids, as a class, are pivotal for plant survival, providing protection against UV radiation and pathogens.[3] The addition of a methyl group, a process known as O-methylation, significantly alters the parent molecule's properties. This modification increases lipophilicity and can enhance bioavailability and biological efficacy.[4][5] Consequently, this compound exhibits a range of promising pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities, making it a valuable target for pharmaceutical research.[2][6][7]

The Upstream Pathway: Biosynthesis of the Luteolin Backbone

The journey to this compound begins with the general phenylpropanoid pathway, which provides the foundational precursors for all flavonoids.[8][9] This highly conserved pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the entry point into flavonoid synthesis.

The key enzymatic steps leading to the flavone luteolin are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[10][11][12]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the first C15 flavonoid scaffold.

-

Chalcone Isomerase (CHI): Stereospecifically isomerizes the chalcone into the flavanone, naringenin.

-

Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to form the flavone apigenin. FNS exists in two types: FNS I (a soluble dioxygenase) and FNS II (a cytochrome P450-dependent monooxygenase).

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates apigenin at the 3' position on the B-ring to produce luteolin (3′,4′,5,7-tetrahydroxy flavone).[9]

This sequence provides the direct precursor for the final methylation step.

Caption: General biosynthetic pathway leading to this compound.

The Core Reaction: Regioselective 7-O-Methylation of Luteolin

The final and defining step in the biosynthesis of this compound is the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C7 position of the luteolin A-ring. This reaction is catalyzed by a specific class of enzymes known as Flavonoid O-methyltransferases (FOMTs).[4][13]

Flavonoid O-Methyltransferases (FOMTs)

Plant OMTs are a diverse group of enzymes responsible for the methylation of various secondary metabolites.[14] They are generally classified into two main types based on their characteristics:[5][15]

| Parameter | Class I (CCoAOMT-type) | Class II (COMT-type) |

| Molecular Weight | 26–30 kDa | 38–43 kDa |

| Cation Dependency | Mg²⁺-dependent | Generally Mg²⁺-independent |

| Primary Substrates | Caffeoyl-CoA, flavonoids | Caffeic acid, flavonoids, other phenylpropanoids |

The enzymes that specifically methylate the 7-hydroxyl group of flavones (F7OMTs) are critical for producing compounds like this compound.[4] These enzymes exhibit high regioselectivity, meaning they preferentially catalyze methylation at a specific position on the flavonoid scaffold. For example, a poplar O-methyltransferase, POMT-7, has been shown to regioselectively methylate the 7-hydroxyl group of flavones.[16] The reaction proceeds by nucleophilic attack of the 7-hydroxyl oxygen of luteolin on the methyl group of SAM, resulting in the formation of this compound and S-adenosyl-L-homocysteine (SAH).

Caption: Workflow for in vitro characterization of a candidate OMT enzyme.

Step-by-Step Methodology:

-

Recombinant Protein Expression & Purification:

-

Clone the full-length coding sequence of the candidate OMT into a bacterial expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or 6xHis).

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Harvest cells by centrifugation and lyse them (e.g., via sonication).

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm purity and size using SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified recombinant OMT

-

100 µM Luteolin (substrate, dissolved in DMSO)

-

200 µM S-adenosyl-L-methionine (SAM) (co-substrate)

-

(Optional for Class I OMTs) 10 mM MgCl₂

-

-

Include a negative control (boiled enzyme or no enzyme) to ensure the reaction is enzyme-dependent.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for 30-60 minutes.

-

-

Product Analysis:

-

Stop the reaction by adding a small volume of 5 M HCl or acetic acid.

-

Extract the flavonoid products from the aqueous reaction mixture using an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

-

Evaporate the upper ethyl acetate phase to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the residue in methanol.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column. Monitor at a wavelength suitable for flavonoids (e.g., 340 nm).

-

Validation: The formation of a new peak in the sample with the active enzyme, which is absent in the control and has the same retention time as an authentic this compound standard, confirms the enzyme's activity. Further validation is achieved by collecting the peak and confirming its mass by LC-MS.

-

Protocol: Gene Expression Analysis by qRT-PCR

This protocol quantifies the transcript levels of biosynthetic genes to understand how the pathway is regulated under different conditions (e.g., different tissues, developmental stages, or stress treatments).

Workflow Diagram

Caption: Workflow for quantifying gene expression via qRT-PCR.

Step-by-Step Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Treat the RNA sample with DNase I to eliminate any contaminating genomic DNA. This is a critical self-validating step, as its omission can lead to false-positive amplification.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for your target genes (e.g., CHS, FNS, candidate OMT) and a stable reference gene (e.g., Actin, Ubiquitin) for normalization. Primers should typically amplify a product of 100-200 bp.

-

Prepare the qRT-PCR reaction mix: SYBR Green Master Mix, forward and reverse primers, and diluted cDNA template.

-

Run the reaction in a real-time PCR cycler. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Validation: Include a melt curve analysis at the end of the run to verify the specificity of the amplification (a single peak indicates a single product). Also, run a no-template control (NTC) to check for primer-dimers or contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

-

Calculate the relative expression level using the 2⁻ΔΔCt method, comparing the ΔCt of a treatment sample to that of a control sample.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a specialized branch of the well-characterized flavonoid pathway, culminating in a regioselective methylation event catalyzed by a 7-O-methyltransferase. The production of this compound is under tight transcriptional control, allowing plants to modulate its accumulation in response to internal and external signals. The methodologies outlined here provide a robust framework for identifying and characterizing the enzymes and regulatory factors involved.

Future research will likely focus on:

-

Metabolic Engineering: Overexpressing key biosynthetic genes, such as the rate-limiting CHS or the specific 7-OMT, in plants or microbial hosts to enhance the production of this compound for pharmaceutical use. [13]* Enzyme Engineering: Modifying the active sites of OMTs to alter their substrate specificity or regioselectivity, potentially leading to the synthesis of novel methylated flavonoids with unique bioactivities. [13][16]* Regulatory Network Elucidation: Identifying the specific MYB and bHLH transcription factors that control the expression of the 7-OMT genes to gain a more complete understanding of the pathway's regulation.

By integrating these approaches, the scientific community can unlock the full potential of plant-derived molecules like this compound for the development of next-generation therapeutics.

References

-

Grotewold, E. (2006). The Regulation of Flavonoid Biosynthesis. The Science of Flavonoids. [Link]

-

Luo, H., et al. (2023). Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids. PubMed. [Link]

-

Zhu, Y., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PubMed. [Link]

-

Nabavi, S. M., et al. (2020). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science. [Link]

-

Thill, J., et al. (2024). Flavonoid Biosynthesis and Regulation: Keys to Understanding Plant Adaptation. International Journal of Molecular Sciences. [Link]

-

Jenkins, G. I. (2009). Environmental Regulation of Flavonoid Biosynthesis. CABI Digital Library. [Link]

-

Kim, D. H., et al. (2006). Plant Flavonoid O-Methyltransferases: Substrate Specificity and Application. ResearchGate. [Link]

-

Jiang, J., et al. (2022). Systematic analysis reveals O-methyltransferase gene family members involved in flavonoid biosynthesis in grape. PubMed. [Link]

-

Kim, B. G., et al. (2014). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. MDPI. [Link]

-

Huang, Y., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press. [Link]

-

Wikipedia. Luteolin O-methyltransferase. Wikipedia. [Link]

-

Liu, H., et al. (2020). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. National Institutes of Health (NIH). [Link]

-

Kim, B. G., et al. (2008). Altered regioselectivity of a poplar O-methyltransferase, POMT-7. BioKB. [Link]

-

National Center for Biotechnology Information. Chrysosplenol C. PubChem Compound Database. [Link]

-

Seelinger, G., et al. (2022). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. PubMed Central. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Silva, B., et al. (2022). Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells. MDPI. [Link]

-

Huang, Y., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press. [Link]

-

Seelinger, G., et al. (2022). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. PubMed. [Link]

-

Pap, T., et al. (2025). Acid–base chemistry of luteolin and its methyl-ether derivatives: A DFT and ab initio investigation. ResearchGate. [Link]

-

Zhao, Q., et al. (2017). Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis. PubMed Central. [Link]

-

The Human Metabolome Database. This compound (HMDB0037339). HMDB. [Link]

-

ResearchGate. Effect of this compound (4) on the expressions of... ResearchGate. [Link]

-

Choi, H. S., et al. (2025). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. ResearchGate. [Link]

-

Wu, W., et al. (2024). CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis. PubMed Central. [Link]

-

Zhang, W., et al. (2023). Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids. PubMed Central. [Link]

-

Ortega Ugalde, S., et al. (2019). Function, essentiality, and expression of cytochrome P450 enzymes and their cognate redox partners in Mycobacterium tuberculosis: are they drug targets?. Applied Microbiology and Biotechnology. [Link]

-

National Center for Biotechnology Information. Chrysosplenol E. PubChem Compound Database. [Link]

-

L-cysteine desulfidase evolution, structure, and function. (2025). PubMed Central. [Link]

-

Activation of the antioxidant enzyme 1-CYS peroxiredoxin requires glutathionylation mediated by heterodimerization with πGST. (2002). PubMed Central. [Link]

Sources

- 1. This compound | C16H12O6 | CID 5318214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. maxapress.com [maxapress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.vu.nl [research.vu.nl]

- 13. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systematic analysis reveals O-methyltransferase gene family members involved in flavonoid biosynthesis in grape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

A Technical Guide to the In Vitro Mechanism of Action of Luteolin 7-Methyl Ether

This document provides an in-depth technical examination of the in vitro mechanisms of action for Luteolin 7-methyl ether, a naturally occurring flavonoid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes current experimental evidence to elucidate its molecular interactions, with a primary focus on its well-documented anti-inflammatory properties. Recognizing the nascent stage of research on this specific methoxyflavone, we will ground our analysis in direct evidence and draw contextual insights from its extensively studied parent compound, luteolin, to illuminate potential avenues for future investigation.

Introduction: The Significance of Methylation in Flavonoid Bioactivity

This compound is a flavone, a class of secondary metabolites found in various plants, including Wikstroemia ganpi[1][2][3]. It is structurally differentiated from its parent compound, luteolin, by the presence of a methyl group at the 7-hydroxyl position. This seemingly minor modification can have profound implications for a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target protein affinity. While luteolin itself has been the subject of extensive research for its anticancer, anti-inflammatory, and neuroprotective effects[4][5][6][7][8], the specific mechanisms of its 7-methyl ether derivative are an emerging area of investigation. This guide will focus on the direct, evidence-based in vitro mechanisms attributed specifically to this compound.

Core Mechanism of Action: Potent Anti-Inflammatory Activity

The most robust in vitro evidence for this compound's mechanism of action lies in its ability to modulate inflammatory responses, particularly in cellular models relevant to atopic dermatitis and other inflammatory skin conditions.

Attenuation of Pro-Inflammatory Cytokines and Chemokines

Studies utilizing human keratinocyte (HaCaT) cell lines stimulated with tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, have demonstrated that this compound significantly suppresses the expression of multiple inflammatory mediators.[1][2][9] This action is crucial as these mediators are responsible for orchestrating the inflammatory cascade, including the recruitment of immune cells and the amplification of the immune response.

Key modulatory effects include:

-

Downregulation of Interleukin-6 (IL-6): Pretreatment with this compound markedly reduces TNF-α-induced IL-6 expression. IL-6 is a pleiotropic cytokine involved in T-cell proliferation and B-cell differentiation, and its inhibition points to a direct impact on cell-mediated immunity.[1]

-

Inhibition of Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): The compound effectively decreases the expression of G-CSF and GM-CSF, which are typically highly expressed in the keratinocytes of patients with atopic dermatitis.[1]

The following table summarizes the quantitative effects of this compound on cytokine expression in TNF-α-induced HaCaT cells.

| Cytokine | Concentration of this compound | Percentage Reduction in Expression (approx.) | Reference |

| IL-6 | 12.5 µM | 52% | [1] |

| G-CSF | 12.5 µM | 30% | [1] |

| G-CSF | 25 µM | 50% | [1] |

| GM-CSF | 12.5 µM | 30% | [1] |

| GM-CSF | 25 µM | 38% | [1] |

Modulation of Pruritus-Related Mediators

Chronic itch (pruritus) is a hallmark of atopic dermatitis. This compound has been shown to target key molecules involved in this sensation. In TNF-α-treated HaCaT cells, it significantly inhibits the overexpression of Transient Receptor Potential Vanilloid 1 (TRPV1)[1][4][9]. TRPV1 is an ion channel that functions as a sensor for heat and pain, and its activation on keratinocytes can contribute to the sensation of itch.

Inhibition of Mast Cell-Associated Cytokines

In addition to its effects on keratinocytes, this compound has demonstrated activity in rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells. In these cells, it significantly inhibits the expression of Interleukin-4 (IL-4)[1]. IL-4 is a signature Th2 cytokine that drives IgE production and is central to the pathophysiology of allergic and atopic diseases.

The diagram below illustrates the established anti-inflammatory mechanism of this compound in a stimulated keratinocyte model.

Caption: Anti-inflammatory action of this compound in keratinocytes.

Experimental Protocol: Assessing Anti-Inflammatory Activity via qRT-PCR

To validate the inhibitory effects of this compound on cytokine gene expression, a quantitative reverse transcription PCR (qRT-PCR) assay is a standard and robust method.

Objective: To quantify the change in mRNA expression levels of target inflammatory genes (e.g., IL6, CSF2, CSF3, TRPV1) in HaCaT cells following treatment with this compound and stimulation with TNF-α.

Methodology:

-

Cell Culture:

-

Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells into 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.

-

-

Treatment:

-

Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 12.5 µM, 25 µM) or vehicle control (DMSO) for 1-2 hours.

-

Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the appropriate wells. Include a non-stimulated control group.

-

Incubate for a predetermined time (e.g., 6-24 hours) to allow for target gene transcription.

-

-

RNA Extraction:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the well using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's protocol.

-

Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 ratio (should be ~2.0).

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.

-

Run the reaction on a real-time PCR cycler.

-

Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the TNF-α stimulated control group.

-

Caption: Experimental workflow for analyzing gene expression via qRT-PCR.

Mechanistic Context from Luteolin: A Roadmap for Future Research

While direct evidence for this compound is concentrated on its anti-inflammatory effects, the extensive research on its parent compound, luteolin, provides a valuable framework for predicting additional mechanisms and guiding future studies. The 7-O-methylation may enhance or diminish these activities, a hypothesis that warrants experimental validation.

Apoptosis Induction in Cancer Cells

Luteolin is a well-established pro-apoptotic agent in numerous cancer cell lines.[8][10][11] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12]

-

Intrinsic Pathway: Luteolin can decrease the Bcl-2/Bax ratio, leading to mitochondrial membrane permeabilization, cytochrome c release, and activation of caspase-9.[10][12]

-

Extrinsic Pathway: It has been shown to upregulate death receptors like DR5, leading to the activation of caspase-8.[13]

-

ROS Generation: Luteolin can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[10][12]

Modulation of Core Signaling Pathways

Luteolin is known to intersect with several critical signaling cascades that regulate cell survival, proliferation, and inflammation.

-

NF-κB Pathway: Luteolin is a potent inhibitor of the NF-κB pathway.[6][14][15] It can block the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit and subsequent transcription of inflammatory and survival genes.[15][16]

-

MAPK Pathways: Luteolin modulates Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[17][18][19] Depending on the cellular context, it can either inhibit or activate these pathways to exert its anti-proliferative and pro-apoptotic effects.[17][20]

-

PI3K/Akt/mTOR Pathway: Luteolin often inhibits the PI3K/Akt/mTOR signaling axis, a central pathway for cell growth, proliferation, and survival.[21][22] Inhibition of this pathway contributes significantly to its anti-cancer effects.

The diagram below provides a conceptual overview of the multiple pathways targeted by the parent compound, luteolin, which represent high-priority areas for investigation for this compound.

Caption: Known signaling pathways modulated by the parent compound, luteolin.

Summary and Future Directions

The current body of in vitro research establishes this compound as a potent anti-inflammatory agent, acting primarily through the suppression of key cytokines, chemokines, and pruritus-related ion channels in skin cell models. Its mechanism involves downregulating the gene expression of mediators like IL-6, G-CSF, GM-CSF, and TRPV1.

However, the full mechanistic landscape of this molecule remains largely unexplored. Future research should prioritize:

-

Direct Pathway Analysis: Investigating the effect of this compound on the NF-κB, MAPK, and PI3K/Akt pathways to determine if it retains, enhances, or loses the inhibitory capabilities of its parent compound.

-

Apoptosis and Proliferation Assays: Evaluating its potential as an anti-cancer agent using cell viability (MTT), cell cycle (flow cytometry), and apoptosis (Annexin V/PI staining) assays across various cancer cell lines.

-

Enzyme Inhibition Studies: Assessing its inhibitory potential against key enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or kinases, which are common targets for flavonoids.

-

Antioxidant Capacity: Quantifying its direct radical scavenging and antioxidant potential using assays like DPPH, ABTS, or cellular antioxidant assays.

By systematically exploring these areas, the scientific community can build a comprehensive mechanistic profile for this compound, paving the way for its potential development as a targeted therapeutic for inflammatory diseases and possibly beyond.

References

-

Bishayee, A., et al. (2011). Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function. PubMed Central. [Link]

-

ResearchGate. (n.d.). of the possible mechanisms of apoptosis induction by Luteolin in cancer... ResearchGate. [Link]

-

Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. [Link]

-

Ghafouri-Khosrowshahi, A., et al. (2021). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. National Institutes of Health. [Link]

-

Horinaka, M., et al. (2005). Luteolin induces apoptosis via death receptor 5 upregulation in human malignant tumor cells. PubMed. [Link]

-

Yao, J., et al. (2018). Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma. PMC - NIH. [Link]

-

Ghafouri-Khosrowshahi, A., et al. (2021). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. PubMed. [Link]

-

Kim, D. H., et al. (2014). Protective effects of luteolin-7-O-β-D-glucuronide methyl ester from the ethyl acetate fraction of Lycopi Herba against pro-oxidant reactive species and low-density lipoprotein peroxidation. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Effect of luteolin on the MAPK signaling pathway. Cells were treated... ResearchGate. [Link]

-

ResearchGate. (n.d.). Effect of this compound (4) on the expressions of... ResearchGate. [Link]

-

Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. MDPI. [Link]

-

Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed. [Link]

-

Encyclopedia.pub. (2022). Mechanistic Insight into the Anticancer Activity of Luteolin. Encyclopedia.pub. [Link]

-

Skaper, S. D., & Zagon, A. (2020). Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma. Wiley Online Library. [Link]

-

Patsnap Eureka. (2024). Luteolin's Anti-inflammatory Mechanisms in Skin. Patsnap Eureka. [Link]

-

Imran, M., et al. (2021). Therapeutic Potential of Luteolin on Cancer. PMC - PubMed Central - NIH. [Link]

-

Kim, D. H., et al. (2014). Protective effects of luteolin-7-O-beta-D-glucuronide methyl ester from the ethyl acetate fraction of Lycopi Herba against pro-oxidant reactive species and low-density lipoprotein peroxidation. PubMed. [Link]

-

Ozgen, U., et al. (2011). Relationship Between Chemical Structure and Antioxidant Activity of Luteolin and Its Glycosides Isolated from Thymus sipyleus. ACG Publications. [Link]

-

Patsnap Eureka. (2024). How to Test Luteolin's Anti-carcinogenic Mechanisms. Patsnap Eureka. [Link]

-

Nabavi, S. F., et al. (2022). Protective effect of luteolin against chemical and natural toxicants by targeting NF-κB pathway. PubMed. [Link]

-

Lee, J.-W., et al. (2022). Inhibitory Activity of Flavonoids, Chrysoeriol and Luteolin-7-O-Glucopyranoside, on Soluble Epoxide Hydrolase from Capsicum chinense. MDPI. [Link]

-

Varghese, E., et al. (2022). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. PMC - PubMed Central. [Link]

-

Zhang, R., et al. (2024). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers. [Link]

-

Al-Samydai, A., et al. (2024). Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. MDPI. [Link]

-

ResearchGate. (n.d.). Antitumor mechanism of luteolin. ResearchGate. [Link]

-

Ghafouri-Khosrowshahi, A., et al. (2021). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Spandidos Publications. [Link]

-

Sabiu, S., et al. (2021). Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer's Disease. MDPI. [Link]

-

Jia, Y., et al. (2016). Luteolin Exerts Pro-Apoptotic Effect and Anti-Migration Effects on A549 Lung Adenocarcinoma Cells Through the Activation of MEK/ERK Signaling Pathway. PubMed. [Link]

-

Liu, Y., et al. (2023). Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway. PMC - PubMed Central. [Link]

-

Chen, C. Y., et al. (2007). Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages. PubMed. [Link]

-

Al-Samydai, A., et al. (2024). Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. PubMed. [Link]

-

Nabavi, S. M., et al. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. PubMed. [Link]

-

ResearchGate. (n.d.). Effects of luteolin on the NF-κB activation induced by TNF-α Cells were... ResearchGate. [Link]

-

ResearchGate. (n.d.). Luteolin–enzyme interaction is reversible. ResearchGate. [Link]

-

Lee, J. W., et al. (2018). Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. National Institutes of Health. [Link]

-

Nabavi, S. M., et al. (2021). Luteolin Modulates Neural Stem Cells Fate Determination: In vitro Study on Human Neural Stem Cells, and in vivo Study on LPS-Induced Depression Mice Model. PubMed Central. [Link]

-

Seelinger, G., et al. (2008). Anti-carcinogenic Effects of the Flavonoid Luteolin. PMC - NIH. [Link]

-

Koudelak, D., et al. (2021). Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. MDPI. [Link]

-

Sastry, N. G., et al. (2022). Luteolin enhances erlotinib's cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines. PMC - PubMed Central. [Link]

-

ResearchGate. (2024). Acid–base chemistry of luteolin and its methyl-ether derivatives: A DFT and ab initio investigation. ResearchGate. [Link]

-

Jia, Z., et al. (2013). Inhibitory Effects and Mechanisms of Luteolin on Proliferation and Migration of Vascular Smooth Muscle Cells. National Institutes of Health. [Link]

-

ResearchGate. (2024). (PDF) Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. ResearchGate. [Link]

-

Al-Samydai, A., et al. (2024). Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1. MDPI. [Link]

-

Kim, J. H., et al. (2014). Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. MDPI. [Link]

-

ResearchGate. (2024). Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer's Disease. ResearchGate. [Link]

Sources

- 1. Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Luteolin's Anti-inflammatory Mechanisms in Skin [eureka.patsnap.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. How to Test Luteolin's Anti-carcinogenic Mechanisms [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Luteolin induces apoptosis via death receptor 5 upregulation in human malignant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effect of luteolin against chemical and natural toxicants by targeting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Anti-inflammatory Properties of Luteolin 7-Methyl Ether

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response fundamental to both acute injury and chronic disease. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug development. Luteolin 7-methyl ether, a naturally occurring flavonoid, has emerged as a promising candidate, demonstrating significant modulatory effects on key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory properties of this compound. We will dissect its impact on pro-inflammatory cytokine and mediator production, delve into its modulation of the critical NF-κB, MAPK, and JAK-STAT signaling pathways, and provide validated, step-by-step experimental protocols for its evaluation. The content herein is synthesized to provide both foundational knowledge and practical, actionable methodologies for researchers in the field.

Introduction: The Therapeutic Potential of a Methylated Flavonoid

This compound is a flavone, a subclass of flavonoids, found in various medicinal plants, including Wikstroemia ganpi, which has been used in traditional Chinese medicine to treat inflammatory ailments.[1][2][3] Unlike its more ubiquitous parent compound, luteolin, the methylation at the 7-hydroxyl position alters its physicochemical properties, potentially impacting its bioavailability, metabolic stability, and specific molecular interactions. Understanding these nuances is critical for its development as a therapeutic agent.

The inflammatory cascade, while a protective mechanism, can become dysregulated, leading to chronic conditions such as atopic dermatitis, inflammatory bowel disease, and rheumatoid arthritis.[1] Key cellular players, including macrophages and keratinocytes, respond to stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) by activating intracellular signaling pathways that culminate in the expression of inflammatory genes.[1][4][5] this compound intervenes at several critical junctures in this process, making it a molecule of significant scientific interest.

Core Molecular Mechanisms of Action

The anti-inflammatory efficacy of this compound is not attributable to a single interaction but rather to its ability to modulate a network of interconnected signaling pathways.

Suppression of Pro-inflammatory Cytokines and Mediators

A primary indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines. In human keratinocyte (HaCaT) models, where inflammation is induced by TNF-α, this compound has been shown to significantly reduce the mRNA expression of key cytokines involved in cell-mediated inflammation and immune responses.[1][2]

-

Interleukin-6 (IL-6): A pleiotropic cytokine involved in immune response, B-cell differentiation, and T-cell proliferation. This compound treatment at 12.5 µM reduced TNF-α-induced IL-6 expression by approximately 52%.[1]

-

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) & Granulocyte Colony-Stimulating Factor (G-CSF): These are highly expressed in the keratinocytes of patients with atopic dermatitis.[1] this compound decreased TNF-α-induced GM-CSF and G-CSF expression by 30-50% at concentrations of 12.5-25 µM.[1][2]

-

Interleukin-4 (IL-4): A Th2 cytokine closely associated with atopic dermatitis. This compound significantly inhibits its expression in mast cell models (RBL-2H3).[1]

-

Pruritus-Related Mediators: The compound also reduces the expression of Transient Receptor Potential Vanilloid 1 (TRPV1), a channel involved in itch and inflammation, by about 33% at 12.5 µM in TNF-α-treated keratinocytes.[1][2]

While direct studies on this compound's effect on nitric oxide (NO) are pending, its parent compound, luteolin, is a potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[6][7][8] This suggests a probable, yet unconfirmed, mechanism for this compound.

Modulation of Intracellular Signaling Pathways

Inflammatory stimuli activate a cascade of intracellular signaling events. This compound, much like its parent compound luteolin, is believed to exert its inhibitory effects by targeting the upstream kinases and transcription factors that govern the expression of inflammatory genes.[9][10]

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a master regulator of inflammation.[11][12] Upon stimulation by TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like IL6, TNFA, iNOS, and COX2. Luteolin is known to inhibit IκBα degradation and p65 nuclear translocation.[7][13] It is highly probable that this compound shares this mechanism, effectively shutting down a central hub of inflammatory signaling.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family—including ERK, JNK, and p38—translates extracellular signals into cellular responses. Their phosphorylation activates downstream transcription factors like Activator Protein-1 (AP-1), which collaborates with NF-κB to drive inflammatory gene expression.[14][15] Studies on luteolin show it effectively inhibits the phosphorylation of ERK1/2 and p38 in response to LPS, thereby crippling a key axis of the inflammatory response.[14][16]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This pathway is critical for signaling initiated by numerous cytokines. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[17] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate gene expression, including that of inflammatory mediators. Luteolin has been demonstrated to suppress the JAK/STAT pathway, representing another crucial anti-inflammatory mechanism.[6][18][19][20]

The following diagram illustrates the convergence of these pathways and the putative inhibitory points for this compound.

Quantitative Data Summary

Clear, quantitative data is essential for assessing the potency of a compound. The following table summarizes the reported inhibitory effects of this compound on cytokine mRNA expression in an in vitro model of skin inflammation.

| Target Gene | Cell Line | Stimulant | Luteolin 7-ME Conc. | % Inhibition (mRNA) | Reference |

| IL-6 | HaCaT | TNF-α | 12.5 µM | ~52% | [1] |

| G-CSF | HaCaT | TNF-α | 12.5 µM | ~30% | [1] |

| G-CSF | HaCaT | TNF-α | 25 µM | ~50% | [1] |

| GM-CSF | HaCaT | TNF-α | 12.5 µM | ~30% | [1] |

| GM-CSF | HaCaT | TNF-α | 25 µM | ~38% | [1] |

| TRPV1 | HaCaT | TNF-α | 12.5 µM | ~33% | [1] |

Experimental Protocols for In Vitro Evaluation

The following protocols provide a robust framework for characterizing the anti-inflammatory properties of this compound. The causality behind these experimental choices rests on creating a self-validating system: we first induce a measurable inflammatory response and then quantify the compound's ability to attenuate it at multiple levels—from secreted mediators to the phosphorylation state of intracellular proteins.

Experimental Workflow Overview

Protocol 1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Rationale: Macrophages (e.g., RAW 264.7) produce large amounts of NO via iNOS upon LPS stimulation. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. The Griess assay provides a simple, colorimetric readout of nitrite (a stable NO metabolite).

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium. Add fresh medium containing this compound at various concentrations (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours. This step allows the compound to enter the cells and be available to act on signaling pathways before the inflammatory stimulus is introduced.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Analysis: Calculate NO concentration based on a sodium nitrite standard curve. Determine the percentage inhibition relative to the LPS-only control.

-

Protocol 2: Cytokine mRNA Expression by qRT-PCR

-

Rationale: To determine if the compound acts at the level of gene transcription, qRT-PCR is the gold standard. It measures the abundance of specific mRNA transcripts (e.g., IL6, G-CSF) relative to a stable housekeeping gene.[1][2]

-

Methodology:

-

Cell Treatment: Seed HaCaT or RAW 264.7 cells in a 6-well plate. Treat with this compound and/or stimulant (TNF-α or LPS) as described above, but for a shorter duration (e.g., 3-6 hours) to capture peak mRNA expression.

-

RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from a Qiagen RNeasy kit). Homogenize the lysate and proceed with total RNA extraction according to the manufacturer's protocol.

-

RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., IL6) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the reaction on a real-time PCR cycler.

-

-

Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the stimulated control.

-

Protocol 3: Western Blot for Signaling Protein Phosphorylation

-

Rationale: Western blotting allows for the direct visualization and semi-quantification of protein expression and, critically, their activation state via phosphorylation. This provides direct mechanistic evidence of pathway inhibition.

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound, followed by a short stimulation with LPS or TNF-α (e.g., 15-60 minutes) to capture the transient peak of protein phosphorylation.

-

Protein Extraction: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-p65, anti-phospho-ERK). Incubate overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection: Image the resulting chemiluminescent signal.

-

Analysis: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-p65) to confirm equal loading and to normalize the phospho-protein signal. Quantify band densities using image analysis software.

-

Conclusion and Future Directions

This compound presents a compelling profile as a potent anti-inflammatory agent. Its demonstrated ability to suppress the expression of multiple pro-inflammatory cytokines in clinically relevant cell models is underpinned by its putative action on the central NF-κB, MAPK, and JAK-STAT signaling pathways.[1][6][13] The provided protocols offer a validated roadmap for researchers to further elucidate its mechanisms and quantify its efficacy.

While the in vitro evidence is strong, the logical next steps in the drug development pipeline are clear. In vivo studies, such as the carrageenan-induced paw edema model in rodents, are necessary to confirm efficacy and establish a dose-response relationship in a whole-organism context.[21][22] Furthermore, comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are required to understand its bioavailability and metabolic fate, which will be critical for translating this promising molecule from the laboratory to the clinic.[23][24]

References

-

Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed Central. Available at: [Link]

-

Aziz, N., et al. (2018). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. PubMed. Available at: [Link]

-

Maistrelli, T., et al. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. ResearchGate. Available at: [Link]

-

Sharma, S., et al. (2023). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. MDPI. Available at: [Link]

-

Dharma, S. (2023). In Vitro Anti-inflammatory and Antioxidant Activities of Flavonoids Isolated from Sea Buckthorn. ResearchGate. Available at: [Link]

-

Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. ResearchGate. Available at: [Link]

-

K, J., & K, S. (2022). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. ResearchGate. Available at: [Link]

-

Yao, Z., et al. (2021). Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway. Frontiers in Pharmacology. Available at: [Link]

-

Thahan, S., et al. (2023). Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. MDPI. Available at: [Link]

-

Langa, A., et al. (2019). Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation. PubMed. Available at: [Link]

-

Thetsrimuang, C., et al. (2011). Luteolin arrests cell cycling, induces apoptosis and inhibits the JAK/STAT3 pathway in human cholangiocarcinoma cells. PubMed. Available at: [Link]

-

Zhang, J., et al. (2022). Luteolin inhibits the mitogen-activated protein kinase (MAPK) signaling... ResearchGate. Available at: [Link]

-

Hsieh, W. C., et al. (2022). Luteolin attenuates PM2.5-induced inflammatory responses by augmenting HO-1 and JAK-STAT expression in murine alveolar macrophages. Taylor & Francis Online. Available at: [Link]

-

Zhang, L., et al. (2018). Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells. PubMed. Available at: [Link]

-

Park, S. E., et al. (2013). Effect of luteolin on the MAPK signaling pathway. Cells were treated... ResearchGate. Available at: [Link]

-

Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. MDPI. Available at: [Link]

-

Widowati, W., et al. (2022). Luteolin Possess Anti-inflammatory Effect on LPS Induced RAW 264,7 Cell Lines. SciTePress. Available at: [Link]

-

Kim, J. S., et al. (2011). Effects of luteolin on the release of nitric oxide and interleukin-6 by macrophages stimulated with lipopolysaccharide from Prevotella intermedia. PubMed. Available at: [Link]

-

Jeon, Y., et al. (2021). Inhibitory Effects of this compound Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte. PubMed. Available at: [Link]

-

Tumala, R. B. B., et al. (2022). Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. National Institutes of Health (NIH). Available at: [Link]

-

Gholami, O., et al. (2022). Protective effect of luteolin against chemical and natural toxicants by targeting NF-κB pathway. PubMed. Available at: [Link]

-

Zhang, L., et al. (2018). Original Article Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-s. e-Century Publishing Corporation. Available at: [Link]

-

N/A. (2024). Luteolin's Anti-inflammatory Mechanisms in Skin. Patsnap Eureka. Available at: [Link]

-

Park, C. M., et al. (2009). Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. MDPI. Available at: [Link]

-